molecular formula C9H18N2O2 B163451 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine CAS No. 138300-83-1

4-Acetamidomethyl-4-hydroxy-1-methylpiperidine

Cat. No. B163451
CAS RN: 138300-83-1
M. Wt: 186.25 g/mol
InChI Key: SEASIAOAVXWYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamidomethyl-4-hydroxy-1-methylpiperidine, also known as AMP, is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been shown to have interesting biochemical and physiological effects, making it an attractive target for further study.

Mechanism Of Action

4-Acetamidomethyl-4-hydroxy-1-methylpiperidine is believed to inhibit acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse.
Biochemical and Physiological Effects:
The accumulation of acetylcholine in the synapse can have a variety of effects on the nervous system. It can lead to increased activation of cholinergic receptors, which are involved in a wide range of physiological processes, including muscle contraction, cognition, and memory.

Advantages And Limitations For Lab Experiments

The use of 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine in scientific research has several advantages. It is a relatively simple compound to synthesize, and it has been shown to have interesting biochemical and physiological effects. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase. Another potential direction is the investigation of the effects of 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the use of 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine as a chiral auxiliary in asymmetric synthesis could be further explored.

Scientific Research Applications

4-Acetamidomethyl-4-hydroxy-1-methylpiperidine has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been investigated for its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the nervous system.

properties

CAS RN

138300-83-1

Product Name

4-Acetamidomethyl-4-hydroxy-1-methylpiperidine

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-[(4-hydroxy-1-methylpiperidin-4-yl)methyl]acetamide

InChI

InChI=1S/C9H18N2O2/c1-8(12)10-7-9(13)3-5-11(2)6-4-9/h13H,3-7H2,1-2H3,(H,10,12)

InChI Key

SEASIAOAVXWYDG-UHFFFAOYSA-N

SMILES

CC(=O)NCC1(CCN(CC1)C)O

Canonical SMILES

CC(=O)NCC1(CCN(CC1)C)O

synonyms

Acetamide, N-[(4-hydroxy-1-methyl-4-piperidinyl)methyl]-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-aminomethyl-4-hydroxy-1-methylpiperidine (2.95 g, 0.02 mole), potassium carbonate (6.5 g, 0.047 mole) and acetic anhydride (8.5 g, 0.08 mole) in methanol were mixed at room temperature for two hours. Sodium hydroxide was added for neutralization and the solution extracted with chloroform. After evaporation, a yellow oil was obtained which was identified as 4-acetamidomethyl-4-hydroxy-1-methylpiperidine (3.4 g, 0.018 mole, 91% yield).
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Synthesis routes and methods III

Procedure details

4-Aminomethyl-4-hydroxy-1-methylpiperidine (0.83 g., 5.7 mmole) was dissolved in 10 ml. chloroform, and acetic anhydride (0.58 g., 5.7 mmole) was added. The reaction mixture warmed spontaneously to 40°-50° C. After 30 minutes, the solvent was evaporated and the crude residue was chromatographed on a silica gel column (Merck 7734), using 33:67 2% aqueous ammonia-methanol as eluent.
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